ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines an indene derivative with a piperidine ring.
Preparation Methods
The synthesis of ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Indene Derivative: The initial step involves the preparation of the 1,3-dioxo-2-indenylidene moiety. This can be achieved through the oxidation of indene derivatives using reagents such as potassium permanganate or chromium trioxide.
Coupling with Piperidine: The indene derivative is then coupled with piperidine under basic conditions. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
The molecular targets and pathways involved include various enzymes and receptors related to metabolic and signaling pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds such as:
1,3-Dioxo-2-indanecarboxylic acid ethyl ester: This compound shares the indene moiety but lacks the piperidine ring, making it less versatile in terms of biological interactions.
Ethyl 1,3-dioxoisoindole-2-carboxylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the indene and piperidine structures, providing a broader range of chemical and biological activities.
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 1-[1-(1,3-dioxoinden-2-ylidene)ethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-3-24-19(23)13-8-10-20(11-9-13)12(2)16-17(21)14-6-4-5-7-15(14)18(16)22/h4-7,13H,3,8-11H2,1-2H3 |
InChI Key |
LJBVQFICKAVNOV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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